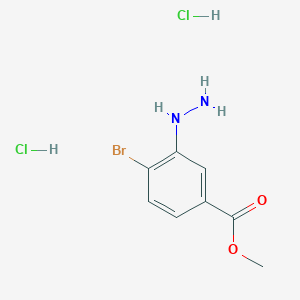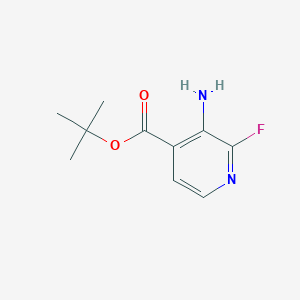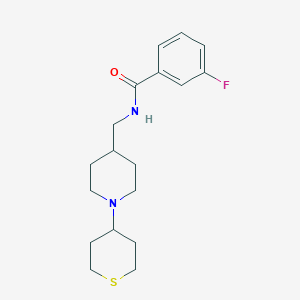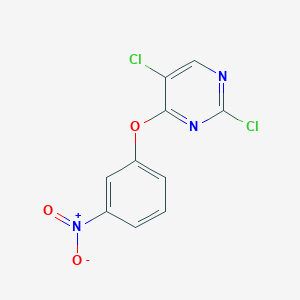
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine, also known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is an important intermediate of small molecule anticancer drugs . The molecular formula of this compound is C10H5Cl2N3O3 .
Synthesis Analysis
The synthesis of this compound involves a rapid synthetic method. The target compound is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound is confirmed by 1H NMR and MS spectrum . The molecular weight of this compound is 286.07 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, chlorination, and nucleophilic substitution .科学的研究の応用
Synthesis of Anticancer Intermediates
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Through a series of chemical reactions involving cyclization, chlorination, and nucleophilic substitution, this compound has been effectively utilized to develop potent anticancer agents. The optimization of synthesis methods has been a focus of research, aiming to increase the yield and purity of these intermediates, thereby enhancing the efficiency of anticancer drug production (Zhou et al., 2019); (Kou & Yang, 2022); (Zhang et al., 2019).
Development of Antiviral Agents
Research into 2,4-diamino-6-hydroxypyrimidines, substituted at the 5-position with various functional groups including this compound, has shown promise in the development of antiviral agents. These compounds have been tested for their inhibitory activity against a range of DNA viruses, such as herpes simplex virus, cytomegalovirus, and human immunodeficiency virus, with several derivatives demonstrating significant antiretroviral activity. This research highlights the potential of this compound derivatives in contributing to the treatment of viral infections (Hocková et al., 2003).
Antibacterial Applications
The synthesis of novel 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, incorporating the this compound scaffold, has led to the identification of compounds with high antibacterial activity. These compounds have been tested against various pathogenic bacterial strains, showing particularly strong activity against gonococcal infections. The research suggests a promising avenue for the development of new antibacterial drugs, leveraging the chemical properties of this compound derivatives (Verbitskiy et al., 2021).
Enhancing Chemical Synthesis Methods
In addition to its applications in drug development, this compound has been instrumental in advancing synthetic chemistry techniques. Research efforts have focused on improving the synthetic routes to access this compound and its derivatives, aiming to increase efficiency, yield, and purity. These advancements not only contribute to the pharmaceutical industry but also broaden the scope of chemical synthesis methodologies available for producing complex organic compounds (Zhou et al., 2019).
作用機序
Target of Action
The primary targets of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that this compound is an important intermediate of small molecule anticancer drugs . It is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .
Biochemical Pathways
Given its role as an intermediate in the synthesis of small molecule anticancer drugs, it is likely involved in pathways related to cell growth and proliferation .
Pharmacokinetics
Its physical properties such as melting point (164-165℃), boiling point (4324±400 °C), and density (1569±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Given its role as an intermediate in the synthesis of small molecule anticancer drugs, it is likely to have effects on cell growth and proliferation .
Safety and Hazards
The safety data sheet for a similar compound, 2,4-Dichloropyrimidine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
2,5-dichloro-4-(3-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3/c11-8-5-13-10(12)14-9(8)18-7-3-1-2-6(4-7)15(16)17/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGZIOXGXFJLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2867673.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2867675.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2867677.png)
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)
![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)
![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)
![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)
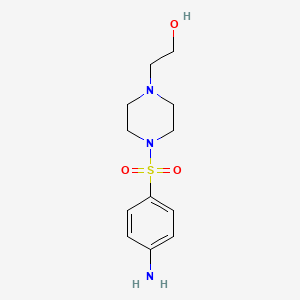
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)

